1-(5-Bromo-4-chloro-2-fluoro-phenyl)-ethanone
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- 1-(5-Bromo-4-chloro-2-fluoro-phenyl)-ethanone and its derivatives are used in various chemical syntheses. For instance, Liszkiewicz et al. (2006) demonstrated the synthesis of compounds with anxiolytic activity using similar compounds, highlighting the compound's utility in creating pharmacologically active molecules (Liszkiewicz et al., 2006).
- Ying (2011) explored the selective α-monobromination of similar alkylaryl ketones, indicating the compound's role in producing brominated derivatives for further chemical applications (Ying, 2011).
Medicinal Chemistry and Drug Synthesis
- The compound and its derivatives are involved in the synthesis of various medicinal agents. For example, Yoon et al. (1998) used similar dihalogenoethanone oximes for synthesizing thiadiazoles, a class of compounds with potential pharmaceutical applications (Yoon, Cho, & Kim, 1998).
Electrochemical Applications
- Ikeda (1990) demonstrated the electrochemical conversion of haloacetophenone derivatives to corresponding alcohols, a process in which similar compounds could be utilized (Ikeda, 1990).
Liquid Crystal Research
- Gray and Kelly (1981) studied the effects of various substituents, including fluorine, chlorine, and bromine (which are part of the compound's structure), on the properties of liquid crystals. This indicates its potential use in modifying liquid crystal properties for various applications (Gray & Kelly, 1981).
Organic Synthesis and Material Science
- Wu et al. (2022) investigated halogen-rich intermediates for synthesizing pentasubstituted pyridines, where the compound could be a valuable building block due to its halogen-rich nature (Wu et al., 2022).
Future Directions
Properties
IUPAC Name |
1-(5-bromo-4-chloro-2-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNMJRSNSVUPBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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